molecular formula C10H13NSe B1202705 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine CAS No. 173026-17-0

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

Cat. No.: B1202705
CAS No.: 173026-17-0
M. Wt: 226.19 g/mol
InChI Key: FXRYWOJYVGJZLE-UHFFFAOYSA-N
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Description

ALT-2074 is an organoselenium compound that has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases and diabetes mellitus. It mimics the function of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides .

Scientific Research Applications

Preparation Methods

The synthetic route for ALT-2074 involves the formation of a benzoselenazine structure. The specific synthetic steps and reaction conditions are not widely documented in public sources. Industrial production methods for ALT-2074 are also not extensively detailed in available literature .

Chemical Reactions Analysis

ALT-2074 undergoes various chemical reactions, including:

Mechanism of Action

ALT-2074 exerts its effects by mimicking the activity of glutathione peroxidase, an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. This action helps protect cells from oxidative damage. The compound targets cell adhesion molecules and stimulates glutathione peroxidase activity, thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

ALT-2074 is unique due to its organoselenium structure and its ability to mimic glutathione peroxidase. Similar compounds include other glutathione peroxidase mimics and organoselenium compounds. Some related compounds are:

ALT-2074 stands out due to its specific application in cardiovascular diseases and its potential to reduce oxidative stress in diabetic patients .

Properties

CAS No.

173026-17-0

Molecular Formula

C10H13NSe

Molecular Weight

226.19 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine

InChI

InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3

InChI Key

FXRYWOJYVGJZLE-UHFFFAOYSA-N

SMILES

CC1(CN[Se]C2=CC=CC=C21)C

Canonical SMILES

CC1(CN[Se]C2=CC=CC=C21)C

173026-17-0

Synonyms

BXT 51072
BXT-51072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 2
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 3
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 4
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 5
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 6
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

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